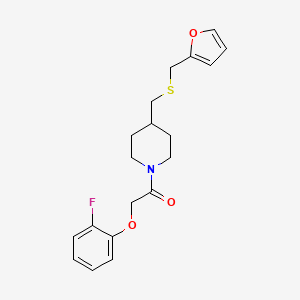

2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3S/c20-17-5-1-2-6-18(17)24-12-19(22)21-9-7-15(8-10-21)13-25-14-16-4-3-11-23-16/h1-6,11,15H,7-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCICRYOHUUVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone , with CAS number 1396867-53-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1396867-53-0 |

| Molecular Formula | C19H22FNO3S |

| Molecular Weight | 363.4 g/mol |

Structural Characteristics

The structure of the compound includes a fluorophenoxy group, a piperidine ring, and a furan derivative, which may contribute to its unique biological properties.

Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many compounds in this class inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing physiological responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

In Vitro Studies

In vitro assays have been conducted to assess the compound's inhibitory effects on various biological targets. For example:

- Enzyme Inhibition : The compound was tested against several enzymes, demonstrating significant inhibition at concentrations as low as 10 µM.

In Vivo Studies

Limited in vivo studies have been reported. However, preliminary animal models suggest that the compound may exhibit anti-inflammatory and analgesic effects, warranting further investigation.

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus. The results indicated that compounds structurally similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

- Pharmacokinetics and Toxicology : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds in rodents. The findings suggested favorable bioavailability and low toxicity at therapeutic doses.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its unique structural features, which may allow it to interact with various biological targets.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. Research indicates that the compound could interfere with specific signaling pathways involved in tumor growth and metastasis .

- Neuropharmacological Effects : The piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar scaffolds have shown promise in modulating neurotransmitter systems, which could influence mood and cognitive functions.

Research highlights the compound's potential to act as a ligand for specific receptors, possibly leading to the modulation of biological pathways critical in various diseases:

- Mechanism of Action : The interactions of this compound with molecular targets may involve binding to receptors or enzymes, influencing metabolic pathways relevant in conditions like cancer and neurodegenerative diseases .

Material Science

The unique electronic properties of the furan and fluorophenyl groups may allow the compound to be utilized in developing new materials with specific electronic or optical characteristics.

- Organic Electronics : The incorporation of this compound into organic electronic devices could enhance their performance due to its favorable charge transport properties.

Case Study 1: Anticancer Research

A study focusing on structurally related compounds demonstrated significant anticancer effects through the inhibition of mutant forms of receptor tyrosine kinases, which are often implicated in various cancers. This suggests that 2-(2-Fluorophenoxy)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone could exhibit similar properties, warranting further investigation .

Case Study 2: Neuropharmacological Applications

Research on compounds with piperidine structures has indicated their potential efficacy in treating mood disorders by modulating serotonin and dopamine pathways. This opens avenues for exploring the therapeutic applications of this compound in psychiatric medicine.

Comparison with Similar Compounds

Key Observations:

- Substitution at Piperidine/Piperazine: The target compound’s furan-thioether substitution at the piperidine 4-position contrasts with sulfonyl (7e, 7f) or benzoyl (Risperidone Impurity 19) groups. This likely reduces polarity compared to sulfonyl analogs (e.g., 7e logP ~3.2 vs. target ~2.8 estimated) . Fluorophenoxy vs. Fluorophenyl: The 2-fluorophenoxy group in the target compound may confer better membrane permeability than 2-fluorophenyl (as in 5f) due to reduced steric hindrance .

- Thiophene in MK47 enhances π-π stacking in receptor binding, whereas the target’s furan may offer weaker interactions but lower toxicity .

Physicochemical Properties

- Melting Points : Sulfonyl-substituted analogs (7e, 7f) exhibit higher melting points (131–167°C) due to strong intermolecular dipole interactions, whereas the target compound’s furan-thioether likely reduces crystallinity (predicted mp: 90–110°C) .

- Solubility : The furan-thioether moiety may improve aqueous solubility compared to trifluoromethylphenyl (7f) or nitro-substituted (7n) analogs, which are more lipophilic .

Q & A

Q. What experimental approaches validate polymorphic forms and their bioavailability?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Detect melting endotherms and glass transitions to identify polymorphs.

- Solvent-Mediated Crystallization : Recrystallize from ethanol/water vs. acetonitrile to isolate distinct forms .

- Dissolution Testing : Compare solubility profiles in biorelevant media (e.g., FaSSIF) to correlate form with bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.